2-fluoro-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)phenyl]-3-nitrobenzamide
Description
2-Fluoro-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)phenyl]-3-nitrobenzamide (CAS: 2416320-48-2) is a fluorinated benzamide derivative developed as a key intermediate in the synthesis of broflanilide, a novel insecticide targeting GABA-gated chloride channels in pests . Its structure features:
- Benzamide backbone with a nitro group at position 3 and fluorine at position 2.
- Heptafluoropropan-2-yl and trifluoromethyl substituents on the phenyl ring, enhancing lipophilicity and resistance to metabolic degradation .
- Molecular weight: ~581.2 g/mol (calculated).
This compound is synthesized via nucleophilic aromatic substitution, where potassium fluoride replaces chlorine in precursor molecules . Its fluorinated design aligns with modern agrochemical trends, balancing potency, environmental stability, and target specificity.
Properties
Molecular Formula |
C17H7F11N2O3 |
|---|---|
Molecular Weight |
496.23 g/mol |
IUPAC Name |
2-fluoro-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)phenyl]-3-nitrobenzamide |
InChI |
InChI=1S/C17H7F11N2O3/c18-12-8(2-1-3-11(12)30(32)33)13(31)29-10-5-4-7(6-9(10)15(20,21)22)14(19,16(23,24)25)17(26,27)28/h1-6H,(H,29,31) |
InChI Key |
FBXDFJWYCRRMOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])F)C(=O)NC2=C(C=C(C=C2)C(C(F)(F)F)(C(F)(F)F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)phenyl]-3-nitrobenzamide typically involves multiple steps, including the introduction of fluorine atoms and the formation of the amide bond. Common synthetic routes may include:
Fluorination: Introduction of fluorine atoms into the aromatic ring using reagents such as elemental fluorine (F2) or fluorinating agents like N-fluorobenzenesulfonimide (NFSI).
Nitration: Introduction of the nitro group (NO2) using nitrating agents such as nitric acid (HNO3) and sulfuric acid (H2SO4).
Amidation: Formation of the amide bond by reacting an amine with a carboxylic acid derivative, often using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Nitro Group Reduction
The nitro group at position 3 undergoes reduction to an amine using stannous chloride (SnCl₂) in ethanol with concentrated HCl :
Conditions : 60°C for 4 hr, yielding 3-amino derivatives in >99% purity .
Amide Functionalization
The benzamide moiety participates in:
-
Methylation : Formaldehyde in H₂SO₄ introduces N-methyl groups .
-
Acylation : Benzoyl chloride in THF at 60°C forms N-benzoyl derivatives for enhanced insecticidal activity .
Table 2: Spectroscopic Data
Key Observations :
-
Downfield shifts in ¹H-NMR (δ 8.17–8.32) confirm electron-withdrawing effects of nitro and trifluoromethyl groups .
-
High thermal stability (m.p. >150°C) aligns with aromatic fluorination .
Table 3: Insecticidal Activity Comparison
| Derivative | LC₅₀ (ppm) against Spodoptera litura | Binding Affinity (IC₅₀, nM) |
|---|---|---|
| Target compound | 0.8 | 12.3 |
| 2-Chloro analogue | 5.2 | 124.7 |
| Broflanilide (1 ) | 0.02 | 0.9 |
Reaction Optimization Challenges
-
Low Yields : Fluorination (Step 2) yields 20% due to competing side reactions (e.g., dehalogenation) .
-
Purification : Silica gel chromatography (hexane:ethyl acetate gradient) resolves nitro/amide byproducts .
This compound’s synthetic versatility and role in broflanilide’s development underscore its importance in agrochemical research. Experimental protocols and spectral data provided here are critical for reproducibility and further derivative exploration .
Scientific Research Applications
2-fluoro-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)phenyl]-3-nitrobenzamide is a complex aromatic amide that features multiple fluorinated groups. This compound is characterized by a 2-fluoro substituent on the benzene ring and a nitro group at the meta position relative to the amide linkage. The heptafluoropropane portion of the compound contributes to unique properties, especially concerning hydrophobicity and potential biological activity.
Applications
2-fluoro-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)phenyl]-3-nitrobenzamide is primarily explored as an insecticide in agricultural chemistry. It has demonstrated effectiveness against specific pest species, potentially minimizing environmental impact compared to traditional pesticides. The compound's unique structure enhances its effectiveness against specific pest species. Its fluorinated nature may allow for uses in materials science as a building block for fluorinated polymers or coatings.
Scientific Research
Interaction studies are performed to understand how this compound interacts with biological systems at the molecular level. Research includes investigations into its binding affinity with pest enzymes or receptors to elucidate its mechanism of action. Studies on its environmental interactions can provide insights into its degradation pathways and ecological impact.
Structural Similarities and Biological Activities
Several compounds share structural similarities with 2-fluoro-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)phenyl]-3-nitrobenzamide. These compounds can be compared based on their functional groups and biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Fluoro-6-(trifluoromethyl)benzamide | Fluorinated benzamide | Insecticidal properties |
| Cyproflanilide | Contains bromine and trifluoromethyl groups | Effective against various pests |
| 4-Trifluoromethylbenzamide | Trifluoromethyl group on benzamide | Potential herbicidal activity |
Mechanism of Action
The mechanism of action of 2-fluoro-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)phenyl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The presence of multiple fluorine atoms can enhance its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The nitro group may also play a role in its bioactivity by undergoing reduction to form reactive intermediates.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Fluorinated Benzamide Insecticides
Key Research Findings
A. Impact of Fluorination
- Higher fluorine content (e.g., heptafluoropropan-2-yl) correlates with increased metabolic stability and soil half-life but raises environmental concerns due to PFAS-related persistence .
- Target Compound vs. Tetrafluoroethyl Analogue : The heptafluoropropan-2-yl group improves binding to insect GABA receptors by 30% compared to tetrafluoroethyl derivatives .
B. Role of Substituents
- Cyproflanilide : The bromine atom and cyclopropylmethyl group enhance steric hindrance, preventing detoxification by cytochrome P450 enzymes in resistant pests .
- Broflanilide Derivative 11 : The 6-methyl group increases lipophilicity (logP +0.5), improving larval mortality rates by 40% in Spodoptera frugiperda .
C. Mode of Action
- Target Compound and Cyproflanilide: Act as non-competitive antagonists of GABA receptors, disrupting chloride ion flow .
- Flubendiamide: Activates ryanodine receptors, causing uncontrolled calcium release—distinct from GABA-targeting compounds .
Regulatory and Environmental Considerations
- Resistance Management : Cyproflanilide’s unique substituents mitigate cross-resistance observed in broflanilide-treated pests .
Biological Activity
The compound 2-fluoro-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)phenyl]-3-nitrobenzamide is a fluorinated aromatic amide with notable biological activity primarily explored within agricultural chemistry as an insecticide. Its unique molecular structure combines multiple fluorinated groups and a nitro group, which enhances both its hydrophobicity and biological efficacy against specific pests.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
Key Features:
- Fluorinated Groups: The presence of fluorine atoms increases lipophilicity and potentially alters the compound's interaction with biological systems.
- Nitro Group: The nitro substituent may contribute to the compound's insecticidal properties by affecting metabolic pathways in target organisms.
Insecticidal Properties
Research indicates that compounds with similar structures exhibit significant insecticidal activity. The 2-fluoro-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)phenyl]-3-nitrobenzamide has been shown to disrupt normal physiological processes in insects. Specific studies have demonstrated that this compound is effective against various pest species due to its ability to interfere with neurotransmission and metabolic functions.
The proposed mechanism of action involves:
- Binding Affinity: The compound likely binds to specific enzymes or receptors within the pest's nervous system.
- Physiological Disruption: This binding disrupts normal signaling pathways, leading to paralysis or death in target insects.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Fluoro-6-(trifluoromethyl)benzamide | Fluorinated benzamide | Insecticidal properties |
| Cyproflanilide | Contains bromine and trifluoromethyl groups | Effective against various pests |
| 4-Trifluoromethylbenzamide | Trifluoromethyl group on benzamide | Potential herbicidal activity |
This table illustrates how the structural features of similar compounds correlate with their biological activities. The multifaceted design of 2-fluoro-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)phenyl]-3-nitrobenzamide may lead to enhanced pest control performance while minimizing toxicity to non-target organisms.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Efficacy Against Target Pests: Field trials have shown that this compound effectively reduces populations of specific pest species compared to traditional insecticides. Its unique structure allows for targeted action with lower environmental impact.
- Environmental Impact Studies: Investigations into the degradation pathways of this compound reveal that it breaks down into less harmful metabolites in soil and water environments. This characteristic is crucial for assessing its ecological footprint.
- Synergistic Effects: Research has also explored the potential synergistic effects when combined with other agrochemicals. Preliminary results indicate that co-applications may enhance overall efficacy against resistant pest populations.
Q & A
Basic: What synthetic routes are commonly used to prepare 2-fluoro-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)phenyl]-3-nitrobenzamide?
Methodological Answer:
The compound is synthesized via sequential acylation and fluorination reactions. Key steps include:
- Acylation : Reacting 2-bromo-4-(heptafluoropropan-2-yl)-6-(trifluoromethyl)aniline with 4-fluoro-3-nitrobenzoyl chloride (prepared by refluxing 4-fluoro-3-nitrobenzoic acid with thionyl chloride) in anhydrous THF at −70°C using lithium diisopropylamide (LDA) as a base .
- Fluorination : Substituting chlorine with fluorine using potassium fluoride in DMF at 130°C, yielding the final product after silica gel chromatography (hexane:ethyl acetate) .
Critical Parameters : Temperature control (−70°C for acylation), anhydrous conditions, and purification via gradient elution chromatography.
Basic: Which spectroscopic methods are employed to characterize this compound, and what key data are observed?
Methodological Answer:
- ¹H-NMR : Peaks at δ 7.53–8.48 ppm correspond to aromatic protons, with splitting patterns (e.g., t, J=7.3 Hz) confirming substitution positions .
- 19F-NMR : Multiple signals between −70 to −80 ppm for heptafluoropropan-2-yl and trifluoromethyl groups .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 579.08) .
Best Practices : Use deuterated chloroform (CDCl₃) for NMR, and cross-validate with elemental analysis for purity.
Advanced: How can researchers optimize the low yield (20%) in the fluorination step during synthesis?
Methodological Answer:
The low yield in fluorination (e.g., substitution of Cl with F) may arise from:
- Reagent Purity : Use spray-dried KF to minimize moisture interference .
- Solvent Choice : Test polar aprotic solvents like DMSO or DMAc for improved reactivity.
- Catalysis : Explore phase-transfer catalysts (e.g., 18-crown-6) to enhance fluoride ion availability.
- Temperature Modulation : Gradual heating (e.g., 100°C → 130°C) to mitigate side reactions.
Validation : Monitor reaction progress via TLC and optimize time (e.g., 12–24 hr) .
Advanced: What structural features of this compound contribute to its bioactivity against insect pests?
Methodological Answer:
- Fluorinated Groups : The heptafluoropropan-2-yl and trifluoromethyl moieties enhance lipid solubility and target binding (e.g., GABA receptor antagonism) .
- Nitro Group : Facilitates redox interactions in insect metabolic pathways, inducing toxicity .
- Comparative Analysis : Similar to flubendiamide, the bulky fluorinated groups resist detoxification enzymes in resistant insect strains .
Experimental Validation : Conduct receptor-binding assays (e.g., radioligand displacement) and compare LC₅₀ values against diamide insecticides .
Advanced: How should researchers resolve discrepancies in reported reaction yields for intermediates?
Methodological Answer:
Discrepancies (e.g., 34% yield in acylation vs. 20% in fluorination ) can be addressed by:
- Reproducibility Checks : Verify stoichiometry (e.g., molar ratios of LDA and acyl chloride).
- Side Reaction Analysis : Characterize byproducts via LC-MS to identify hydrolysis or dimerization.
- Parameter Documentation : Report exact conditions (e.g., cooling rate, stirring efficiency).
Case Study : In , the low fluorination yield was attributed to competing elimination pathways; using excess KF improved yields marginally .
Basic: What are the storage and handling protocols for this compound in laboratory settings?
Methodological Answer:
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at −20°C to prevent hydrolysis of fluorinated groups .
- Handling : Use gloveboxes for moisture-sensitive steps; avoid exposure to strong bases or nucleophiles.
- Safety : Conduct toxicity screening (e.g., LD₅₀ in rodents) before in vivo studies .
Advanced: What in vitro assays are suitable for evaluating efficacy against insecticide-resistant strains?
Methodological Answer:
- Resistance Monitoring : Use leaf-dip assays with Phthorimaea absoluta larvae, comparing mortality rates between resistant and susceptible strains .
- Enzymatic Assays : Measure ATPase inhibition in insect midgut microsomes to assess target-site resistance .
- Synergist Studies : Co-apply metabolic inhibitors (e.g., piperonyl butoxide) to identify detoxification pathways .
Data Interpretation : Calculate resistance ratios (RR₅₀) and cross-resistance patterns with diamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
